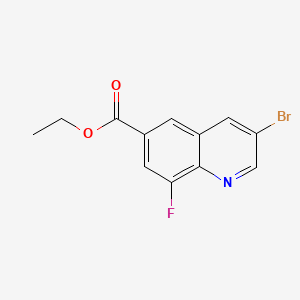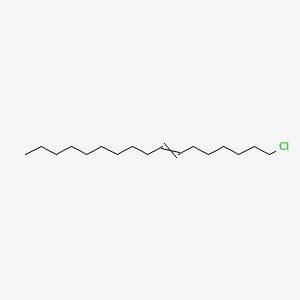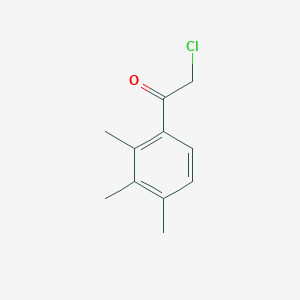
1H-Pyrazol-1-amine, 3-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazol-1-amine, 3-ethyl- is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound has an ethyl group attached to the third carbon and an amino group attached to the first nitrogen. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Métodos De Preparación
The synthesis of 1H-Pyrazol-1-amine, 3-ethyl- can be achieved through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For instance, the reaction of ethyl hydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole . Industrial production methods often employ similar strategies but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
1H-Pyrazol-1-amine, 3-ethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting the compound into its corresponding hydrazine derivative.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides
Aplicaciones Científicas De Investigación
1H-Pyrazol-1-amine, 3-ethyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Pyrazol-1-amine, 3-ethyl- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like p38MAPK, which is involved in inflammatory pathways . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
1H-Pyrazol-1-amine, 3-ethyl- can be compared with other similar compounds such as:
1-Ethyl-1H-pyrazol-3-amine: This compound has a similar structure but with the amino group at the third position instead of the first.
3-Amino-1-methyl-1H-pyrazole: This compound has a methyl group instead of an ethyl group, which can influence its reactivity and biological activity.
5-Amino-1H-pyrazole-4-carbonitrile: This compound has a nitrile group at the fourth position, which can significantly alter its chemical properties and applications.
The uniqueness of 1H-Pyrazol-1-amine, 3-ethyl- lies in its specific substitution pattern, which provides distinct reactivity and potential for various applications in different fields.
Propiedades
Fórmula molecular |
C5H9N3 |
|---|---|
Peso molecular |
111.15 g/mol |
Nombre IUPAC |
3-ethylpyrazol-1-amine |
InChI |
InChI=1S/C5H9N3/c1-2-5-3-4-8(6)7-5/h3-4H,2,6H2,1H3 |
Clave InChI |
SJOHCNSTNVRWHD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















